1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-2-8(4-10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOIEXLVADRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of 1-(3-(trifluoromethoxy)benzyl)azetidin-3-amine typically involves the reaction of trifluoromethoxy-substituted benzyl halides with azetidine derivatives. The introduction of the trifluoromethoxy group is crucial as it enhances the lipophilicity and potentially the bioactivity of the compound.
Anticancer Activity
Research has indicated that derivatives of azetidin-3-amines exhibit significant anticancer properties. For instance, in a study evaluating various compounds against cancer cell lines, several azetidine derivatives demonstrated IC50 values below 5 µM against A549 and HCT116 cell lines, indicating potent antiproliferative effects .
Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines
| Compound | A549 (µM) | HCT116 (µM) | MCF7 (µM) | PC3 (µM) |
|---|---|---|---|---|
| 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine | <5 | <3 | <3 | <5 |
| Compound 9b | <5 | <3 | <3 | <5 |
| Compound 9d | <5 | <3 | <3 | <5 |
This table illustrates that the compound exhibits comparable or superior activity to other tested derivatives.
The mechanism by which 1-(3-(trifluoromethoxy)benzyl)azetidin-3-amine exerts its anticancer effects may involve inhibition of tubulin polymerization, akin to known colchicine-binding site inhibitors. In vitro studies have shown that related azetidine compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antiproliferative Effects : A recent study highlighted that azetidine derivatives, including those with trifluoromethoxy substitutions, significantly inhibited cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM . This suggests a promising therapeutic potential for breast cancer treatment.
- Nav Channel Inhibition : Another investigation into sodium channel inhibitors revealed that compounds with similar structural motifs exhibited selective inhibition of Na v1.3 channels, which are implicated in pain pathways and cancer progression . This dual activity could position 1-(3-(trifluoromethoxy)benzyl)azetidin-3-amine as a candidate for further development in pain management and oncology.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a sodium channel blocker , specifically targeting the Na_v1.3 subtype. Research indicates that compounds with similar structures can exhibit significant potency against Na_v1.3, which is implicated in various pain pathways. For instance, a study demonstrated that modifications to the aryl ether series, including the introduction of lipophilic substituents like trifluoromethyl groups, significantly enhanced their potency against Na_v1.3 channels .
Table 1: Comparison of Related Compounds and Their Potency
| Compound Name | Structure | Na_v1.3 IC50 (nM) | Remarks |
|---|---|---|---|
| Compound A | - | 200 | Initial lead compound |
| 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine | - | TBD | Under investigation |
| Compound B | - | 150 | Optimized for selectivity |
Anticancer Potential
Research into azetidine derivatives has highlighted their potential as anticancer agents . The trifluoromethoxy group may enhance the interaction with biological targets involved in cancer progression. Specifically, studies on related compounds have shown that modifications can lead to significant anti-proliferative effects against various cancer cell lines, including breast cancer .
Case Study: Anticancer Activity
- A derivative similar to 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine was evaluated for its effects on MCF-7 breast cancer cells.
- Results indicated a dose-dependent inhibition of cell proliferation and migration.
- The compound induced cell cycle arrest at the G1 phase, suggesting a mechanism that could be exploited for therapeutic purposes.
Antimicrobial Activity
Azetidine derivatives have also been explored for their antimicrobial properties . The trifluoromethoxy group may enhance membrane permeability or interaction with microbial targets, making these compounds promising candidates in the fight against resistant bacterial strains.
Table 2: Antimicrobial Efficacy of Azetidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | Moderate activity |
| 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine | TBD | TBD | Under evaluation |
Neurological Applications
Given its action on sodium channels, there is potential for this compound in treating neurological disorders characterized by hyperexcitability, such as epilepsy or neuropathic pain. The selective inhibition of Na_v1.3 could provide therapeutic benefits without affecting other sodium channel subtypes that are critical for normal physiological function.
Case Study: Sodium Channel Inhibition
- Research on similar sodium channel blockers indicates that they can reduce pain hypersensitivity in animal models.
- Future studies are needed to evaluate the safety profile and efficacy of 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine in vivo.
Comparison with Similar Compounds
1-Benzhydrylazetidin-3-amine Hydrochloride (CAS: 1189735-08-7)
- Core Structure : Azetidin-3-amine.
- Substituent : Benzhydryl (diphenylmethyl) group.
- Key Differences : The benzhydryl group introduces significant steric bulk and lipophilicity compared to the trifluoromethoxy benzyl group. This may reduce solubility but enhance binding to hydrophobic pockets in targets like G protein-coupled receptors (GPCRs) .
1-(3-(Trifluoromethoxy)benzyl)piperidin-4-amine Hydrochloride
- Core Structure : Piperidin-4-amine (six-membered ring).
- Substituent : Identical 3-(trifluoromethoxy)benzyl group.
- Key Differences : The piperidine ring offers greater flexibility and a larger molecular footprint, which may reduce blood-brain barrier penetration compared to the azetidine analog. Piperidine derivatives are common in antiviral and anticancer agents .
Heterocyclic Analogs with Trifluoromethoxy/Trifluoromethyl Groups
1-(3-(Trifluoromethoxy)benzyl)-1H-imidazole (Compound 22)
- Core Structure : Imidazole (aromatic five-membered ring).
- Substituent : 3-(Trifluoromethoxy)benzyl.
- Key Differences: The imidazole core is planar and aromatic, enabling π-π stacking interactions. This contrasts with the basic, non-aromatic azetidine, which may favor hydrogen bonding. Imidazole derivatives often target enzymes like kinases or cytochrome P450 .
1-(2,5-Dimethylfuran-3-yl)ethylamine
- Core Structure : Acyclic amine with furan and trifluoromethylbenzyl groups.
- The furan ring introduces oxygen-based polarity, balancing hydrophobicity .
Non-Azetidine Cyclic Amines
3-(Trifluoromethoxy)cyclobutan-1-amine Hydrochloride
(R)-5-Carbamylpyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate
- Core Structure : Piperazine (six-membered diamine ring).
- Substituent : 3-(Trifluoromethoxy)benzyl.
- Key Differences : The piperazine scaffold introduces two basic nitrogens, enabling salt formation and enhanced solubility. Such compounds are explored as antipsychotics or anticonvulsants .
Structural and Property Comparison Table
| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine | Azetidine | 3-(Trifluoromethoxy)benzyl | ~264.2 (estimated) | High rigidity, moderate lipophilicity |
| 1-Benzhydrylazetidin-3-amine HCl | Azetidine | Benzhydryl | 299.8 | High steric bulk, low solubility |
| 1-(3-(Trifluoromethoxy)benzyl)piperidin-4-amine HCl | Piperidine | 3-(Trifluoromethoxy)benzyl | ~296.7 | Flexible, targets extracellular enzymes |
| 1-(3-(Trifluoromethoxy)benzyl)-1H-imidazole | Imidazole | 3-(Trifluoromethoxy)benzyl | 256.2 | Aromatic, enzyme inhibition potential |
Preparation Methods
Direct Alkylation of Azetidin-3-amine with 3-(Trifluoromethoxy)benzyl Halides
A common approach involves the nucleophilic substitution reaction of azetidin-3-amine with a 3-(trifluoromethoxy)benzyl halide (chloride or bromide):
- Starting materials: Azetidin-3-amine and 3-(trifluoromethoxy)benzyl chloride/bromide.
- Conditions: Typically performed in polar aprotic solvents such as acetonitrile or DMF at room temperature or slightly elevated temperatures.
- Base: A mild base like potassium carbonate or triethylamine is used to neutralize the generated acid.
- Outcome: The benzyl group is introduced at the nitrogen of azetidin-3-amine, yielding the target compound.
This method benefits from simplicity and good yields (often >70%) with minimal side products.
Reductive Amination Using 3-(Trifluoromethoxy)benzaldehyde
Another efficient method is reductive amination, where azetidin-3-amine reacts with 3-(trifluoromethoxy)benzaldehyde in the presence of a reducing agent:
- Step 1: Formation of an imine intermediate by mixing azetidin-3-amine with 3-(trifluoromethoxy)benzaldehyde.
- Step 2: Reduction of the imine using hydride donors such as sodium triacetoxyborohydride or sodium borohydride.
- Solvent: Dichloromethane, methanol, or acetonitrile.
- Temperature: Room temperature to mild heating.
- Yield: Typically moderate to high (60–85%).
This method allows selective formation of the secondary amine and is widely used for synthesizing benzylated azetidine derivatives.
Multi-Step Synthesis via Protected Azetidine Intermediates
Some protocols use protected azetidine intermediates (e.g., tert-butyl carbamate-protected azetidine) to improve selectivity:
- Step 1: Protection of azetidin-3-amine nitrogen with Boc or similar protecting groups.
- Step 2: Alkylation or reductive amination with 3-(trifluoromethoxy)benzyl derivatives.
- Step 3: Deprotection under acidic conditions (e.g., trifluoroacetic acid).
- Advantages: Enhanced control over regioselectivity and purity.
- Disadvantages: Additional steps increase synthesis time and cost.
This approach is valuable when sensitive functional groups are present or when high purity is required.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, DMF, DCM, or MeOH | Choice depends on solubility and reagent stability |
| Temperature | Room temperature to 80 °C | Elevated temperature may increase rate but also side reactions |
| Base | Triethylamine, K2CO3, or none (for reductive amination) | Neutralizes acids formed during reaction |
| Reducing Agent | Sodium triacetoxyborohydride, NaBH4 | Selective for imine reduction |
| Reaction Time | 3–24 hours | Depends on method and scale |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity (>95%) |
Analytical Data Supporting Preparation
- Mass Spectrometry (MS): Confirms molecular weight; e.g., [M+H]+ ion consistent with C14H16F3N2O (m/z ~ 293).
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows benzyl methylene protons (~4.4 ppm), aromatic protons (7.0–7.5 ppm), and azetidine ring protons (3.0–4.0 ppm).
- ^19F NMR confirms trifluoromethoxy group signal (~ -56 to -62 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass with <5 ppm error.
- Purity: Typically >95% by HPLC or LC-MS.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic substitution | Azetidin-3-amine + 3-(trifluoromethoxy)benzyl chloride, base, solvent | 70–85 | Simple, direct | Halide availability |
| Reductive amination | Azetidin-3-amine + 3-(trifluoromethoxy)benzaldehyde + NaBH(OAc)3 | 60–85 | Selective, mild conditions | Requires aldehyde precursor |
| Protected intermediate route | Boc-protected azetidine + benzyl derivative + deprotection | 65–80 | High purity, regioselective | Multi-step, longer synthesis |
Research Findings and Industrial Relevance
- Improved synthetic routes for azetidine-3-amines, including those with trifluoromethoxybenzyl groups, have been patented and reported, emphasizing mild conditions and high yields.
- Single-step and multi-step protocols have been developed to optimize scalability and purity for pharmaceutical applications.
- The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, making these compounds valuable in drug discovery, necessitating robust synthetic methods.
Q & A
Basic: What synthetic routes are recommended for 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
A two-step palladium-catalyzed approach is commonly employed. First, a coupling reaction between 3-(trifluoromethoxy)benzyl halides and azetidin-3-amine precursors is performed using PdCl₂(PPh₃)₂ and CuI in acetonitrile . Optimization includes:
- Catalyst Loading : 5–10 mol% PdCl₂(PPh₃)₂ for efficient cross-coupling.
- Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) improve reaction rates.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted halides and Pd residues .
Secondary hydrolysis under basic conditions (e.g., KOH in MeOH/H₂O at 60°C) followed by acid-base extraction ensures deprotection and high purity .
Advanced: How can contradictory NMR and HRMS data be resolved during structural confirmation?
Methodological Answer:
Contradictions often arise from residual solvents, tautomerism, or isotopic patterns. To address this:
- Deuterated Solvent Subtraction : Use DMSO-d₆ or CDCl₃ for ¹H/¹³C NMR to identify solvent peaks .
- 2D NMR (COSY, HSQC) : Confirm connectivity between the benzyl group and azetidine ring.
- HRMS Isotopic Pattern Analysis : Match experimental data with theoretical isotopic distribution (e.g., ³⁵Cl/³⁷Cl in by-products) .
Cross-validate with X-ray crystallography if crystalline derivatives are available (e.g., CNBF-derivatized analogs) .
Basic: What analytical techniques confirm the compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms the trifluoromethoxy group (δ −58 to −60 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 275.1024 for [M+H]⁺) validates molecular formula .
- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives for HPLC-UV quantification (λ = 340 nm) .
Advanced: How can the compound’s stability under varying pH and temperature be systematically studied?
Methodological Answer:
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Report degradation products (e.g., hydrolyzed azetidine rings) using LC-HRMS .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoromethoxy by-products .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GPCRs or kinases. The trifluoromethoxy group’s hydrophobicity enhances binding affinity .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- QSAR Models : Corrogate substituent effects (e.g., CF₃O vs. CF₃) on bioactivity using datasets from PubChem .
Basic: What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
- By-Products : Unreacted benzyl halides or azetidine dimerization products.
- Mitigation : Optimize stoichiometry (1:1.2 amine:halide ratio) and use scavengers (e.g., polymer-bound triphenylphosphine) .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates polar impurities .
Advanced: What techniques study interactions with biological targets?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with proteins .
- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes during ligand-receptor binding.
- Cellular Assays : Use fluorescence-based calcium flux assays for GPCR activation studies .
Basic: How should the compound be stored for long-term stability?
Methodological Answer:
- Storage Conditions : Under argon at −20°C in amber glass vials to prevent light/oxidation .
- Stability Monitoring : Perform quarterly HPLC analysis to detect degradation (e.g., <2% impurity over 12 months) .
Advanced: What challenges arise during gram-scale synthesis?
Methodological Answer:
- Catalyst Efficiency : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂/XPhos for better turnover .
- Solvent Scalability : Switch from CH₃CN to THF for easier distillation recovery.
- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
